

Spectroscopic Profile of 9,9-Bis(4-bromophenyl)fluorene: A Technical Guide

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Compound of Interest

Compound Name: 9,9-Bis(4-bromophenyl)fluorene

Cat. No.: B186110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9,9-Bis(4-bromophenyl)fluorene**, a key intermediate in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials and pharmaceuticals.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **9,9-Bis(4-bromophenyl)fluorene**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	2H	Ar-H
7.42	d	4H	Ar-H
7.38	t	2H	Ar-H
7.29	t	2H	Ar-H
7.10	d	4H	Ar-H

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
150.8	Ar-C
144.0	Ar-C
140.0	Ar-C
132.0	Ar-C
129.8	Ar-CH
128.1	Ar-CH
127.5	Ar-CH
122.1	Ar-C-Br
120.4	Ar-CH
65.1	C-9 (Fluorene)

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm-1)	Intensity	Assignment
3060	m	Aromatic C-H Stretch
1585	s	Aromatic C=C Stretch
1480	s	Aromatic C=C Stretch
1445	s	Aromatic C=C Stretch
1075	s	C-Br Stretch
1010	s	C-Br Stretch
820	s	p-Substituted Benzene C-H Bend
740	s	o-Disubstituted Benzene C-H Bend

Note: s = strong, m = medium. Spectra are typically recorded as KBr pellets or in a suitable solvent.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
508	50	[M+2] ⁺ (with 81Br ₂)
506	100	[M] ⁺ (with 79Br81Br)
504	50	[M-2] ⁺ (with 79Br ₂)
427	20	[M-Br] ⁺
348	15	[M-2Br] ⁺
165	30	[Fluorene] ⁺

Note: Mass spectra are typically recorded using electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **9,9-Bis(4-bromophenyl)fluorene** is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

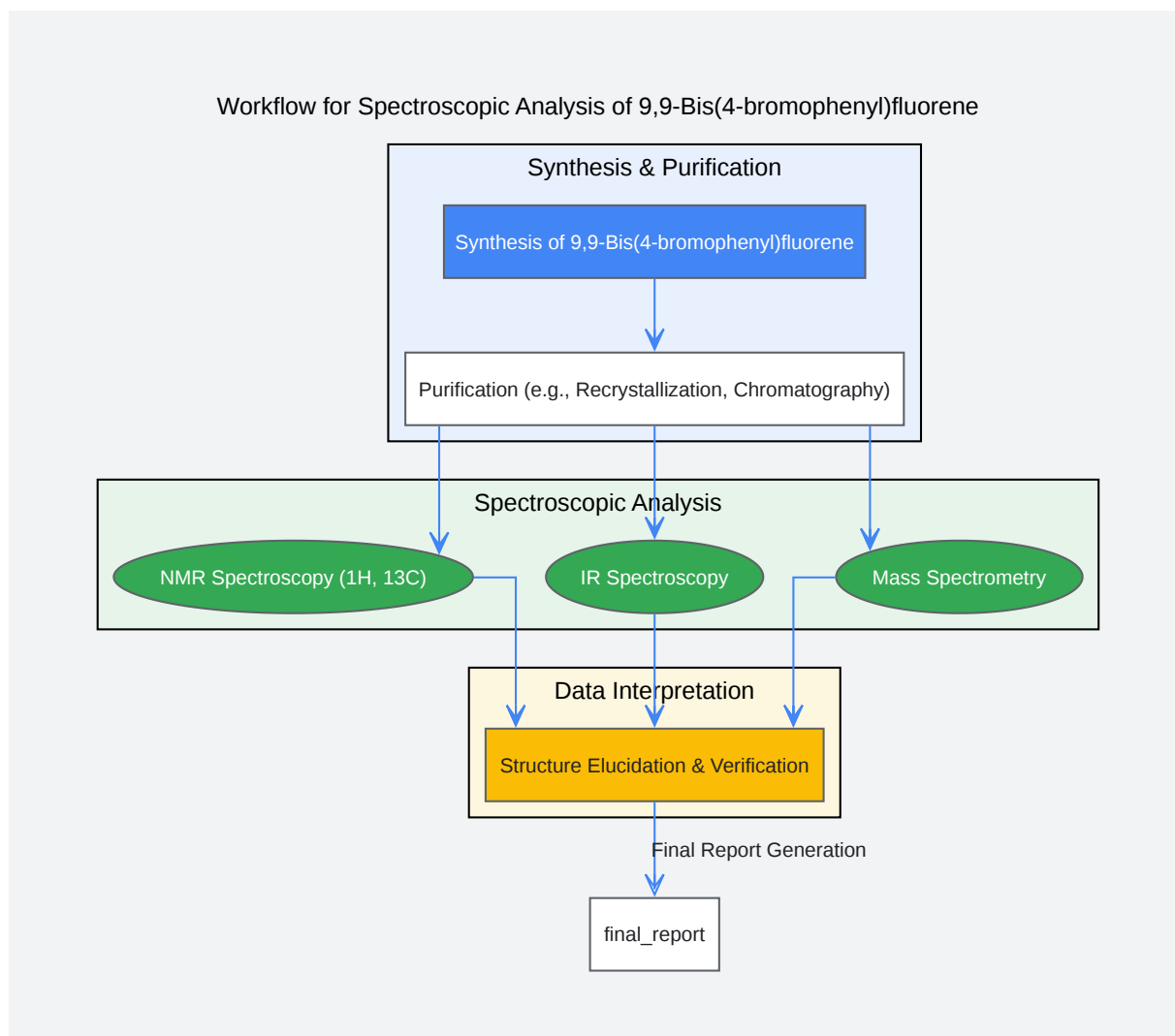
An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow, the following diagram is provided.



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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final data interpretation for a chemical compound.

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